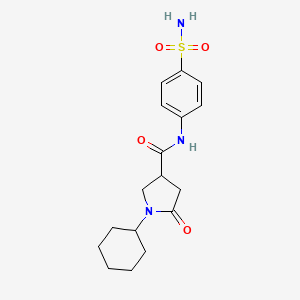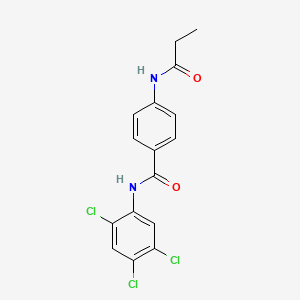
1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. It is a small molecule with a molecular formula of C17H22N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of cyclohexylamine with a suitable pyrrolidine precursor under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its inhibitory activity against ENR makes it a candidate for developing new anti-tuberculosis drugs.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its binding to the enoyl acyl carrier protein reductase (ENR) enzyme. This binding inhibits the enzyme’s activity, disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis. The molecular targets and pathways involved include the active site of the ENR enzyme, where the compound interacts with key amino acid residues to block substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups.
Prolinol: A pyrrolidine derivative with hydroxyl functional groups.
Uniqueness
1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct biological activity and reactivity. Its ability to inhibit ENR sets it apart from other pyrrolidine derivatives, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H23N3O4S/c18-25(23,24)15-8-6-13(7-9-15)19-17(22)12-10-16(21)20(11-12)14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22)(H2,18,23,24) |
InChI Key |
FETWLLVYPLZWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162742.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162749.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11162756.png)
![5-oxo-1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11162760.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162761.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11162770.png)
![2-[(benzylsulfonyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11162772.png)
![3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11162776.png)

![1-(4-ethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162783.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11162790.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B11162801.png)
![diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate](/img/structure/B11162807.png)

